molecular formula C24H30N2O4 B11196919 Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B11196919
M. Wt: 410.5 g/mol
InChI Key: LGXGQDAJELHLHT-UHFFFAOYSA-N
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Description

ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and ethyl groups, as well as a methoxyphenyl carbamoyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl and Ethyl Groups: The phenyl and ethyl groups are introduced via substitution reactions using suitable reagents.

    Attachment of the Methoxyphenyl Carbamoyl Moiety: This step involves the reaction of the piperidine derivative with 4-methoxyphenyl isocyanate under controlled conditions to form the carbamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 1-[3-(4-methoxyanilino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C24H30N2O4/c1-3-30-23(28)24(19-7-5-4-6-8-19)14-17-26(18-15-24)16-13-22(27)25-20-9-11-21(29-2)12-10-20/h4-12H,3,13-18H2,1-2H3,(H,25,27)

InChI Key

LGXGQDAJELHLHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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